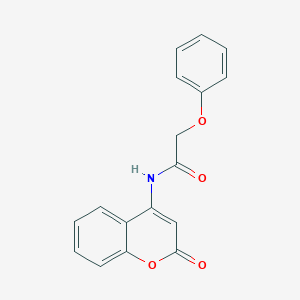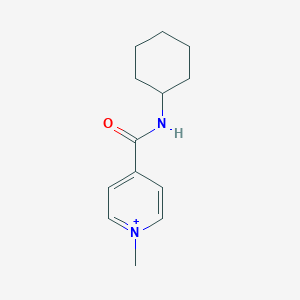![molecular formula C16H18N4O2 B252145 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide, also known as MPN, is a small molecule that has gained attention in scientific research due to its potential in various fields. MPN is a derivative of nicotinamide, which is a form of vitamin B3.
Mécanisme D'action
The mechanism of action of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in inflammation and cancer growth. 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has also been shown to activate certain pathways involved in neuroprotection.
Biochemical and Physiological Effects:
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide. One area of interest is the development of more potent derivatives of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide that may have greater efficacy in treating cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide and its potential in other areas of scientific research. Finally, the development of more efficient synthesis methods for 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide and its derivatives may lead to greater availability and lower costs for researchers.
Méthodes De Synthèse
The synthesis of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide involves a series of chemical reactions that start with the condensation of 3-aminopropylpyridine with nicotinoyl chloride. The resulting intermediate is then reacted with methyl iodide to obtain the final product, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide. The synthesis of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been studied for its potential in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C16H18N4O2 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
6-methyl-N-[3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-12-5-6-14(11-20-12)16(22)19-9-3-8-18-15(21)13-4-2-7-17-10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21)(H,19,22) |
Clé InChI |
LJAMNCAOOGCJSE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)